N-[4-(4-chlorophenoxy)phenyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
- It contains a chlorophenoxy group and a phenyl group, making it structurally interesting.
- This compound has garnered attention due to its biological and pharmacological activities.
N-[4-(4-chlorophenoxy)phenyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: is a heterocyclic compound with a fused pyrazolo[3,4-d]pyrimidine ring system.
Preparation Methods
Synthetic Routes: One method involves ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction, yielding good yields of the compound .
Reaction Conditions: The reaction conditions for this synthesis include ultrasonic assistance.
Chemical Reactions Analysis
Reactions: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Major Products: Detailed information on major products resulting from these reactions would require further investigation.
Scientific Research Applications
Chemistry: This compound’s unique structure makes it valuable for medicinal chemistry and drug discovery.
Biology: It could be explored as a potential bioactive agent.
Medicine: Research has highlighted its potential in antiviral, antimicrobial, and antitumor applications .
Mechanism of Action
Targets and Pathways: The specific molecular targets and pathways by which this compound exerts its effects remain an area of ongoing research.
Further Studies Needed: Additional studies are necessary to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: The compound’s unique structure, combining pyrazolo[3,4-d]pyrimidine and phenyl groups, sets it apart.
Similar Compounds: While I don’t have an exhaustive list, other pyrazolopyrimidine derivatives may share similar features .
Properties
Molecular Formula |
C23H16ClN5O |
---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C23H16ClN5O/c24-16-6-10-19(11-7-16)30-20-12-8-17(9-13-20)28-22-21-14-27-29(23(21)26-15-25-22)18-4-2-1-3-5-18/h1-15H,(H,25,26,28) |
InChI Key |
XRIVMMLJUQCRBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)OC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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